Cas no 2228337-05-9 (5-(3-methylazetidin-3-yl)oxy-1H-1,2,3,4-tetrazole)

5-(3-methylazetidin-3-yl)oxy-1H-1,2,3,4-tetrazole structure
2228337-05-9 structure
Product Name:5-(3-methylazetidin-3-yl)oxy-1H-1,2,3,4-tetrazole
CAS No:2228337-05-9
MF:C5H9N5O
MW:155.157859563828
CID:6060996
PubChem ID:165868452
Update Time:2025-07-21

5-(3-methylazetidin-3-yl)oxy-1H-1,2,3,4-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 5-(3-methylazetidin-3-yl)oxy-1H-1,2,3,4-tetrazole
    • EN300-1816147
    • 5-[(3-methylazetidin-3-yl)oxy]-1H-1,2,3,4-tetrazole
    • 2228337-05-9
    • Inchi: 1S/C5H9N5O/c1-5(2-6-3-5)11-4-7-9-10-8-4/h6H,2-3H2,1H3,(H,7,8,9,10)
    • InChI Key: VZSYSUTXGAOLQA-UHFFFAOYSA-N
    • SMILES: O(C1N=NNN=1)C1(C)CNC1

Computed Properties

  • Exact Mass: 155.08070993g/mol
  • Monoisotopic Mass: 155.08070993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 75.7Ų

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Additional information on 5-(3-methylazetidin-3-yl)oxy-1H-1,2,3,4-tetrazole

Introduction to 5-(3-methylazetidin-3-yl)oxy-1H-1,2,3,4-tetrazole (CAS No. 2228337-05-9)

5-(3-methylazetidin-3-yl)oxy-1H-1,2,3,4-tetrazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2228337-05-9, belongs to a class of heterocyclic molecules that exhibit promising characteristics for drug development. The presence of both azetidine and tetrazole moieties in its structure imparts distinct reactivity and binding capabilities, making it a subject of intense research interest.

The molecular structure of 5-(3-methylazetidin-3-yl)oxy-1H-1,2,3,4-tetrazole consists of a tetrazole ring linked to a 3-methylazetidine moiety through an oxygen atom. This connectivity introduces a conformational flexibility that is often exploited in medicinal chemistry to optimize binding interactions with biological targets. The tetrazole ring is known for its ability to engage in hydrogen bonding and hydrophobic interactions, while the azetidine portion provides a rigid scaffold that can be further functionalized for specific pharmacological effects.

In recent years, there has been a surge in the exploration of tetrazole derivatives as pharmacophores due to their diverse biological activities. Studies have demonstrated that compounds containing the tetrazole scaffold can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the 3-methylazetidin-3-yl group into the molecule enhances its potential as a lead compound for drug discovery. This modification not only improves solubility but also modulates electronic properties, which are critical for receptor binding.

One of the most compelling aspects of 5-(3-methylazetidin-3-yl)oxy-1H-1,2,3,4-tetrazole is its versatility in chemical synthesis. The oxygen bridge between the tetrazole and azetidine rings allows for further derivatization, enabling researchers to fine-tune its pharmacological profile. This adaptability has made it a valuable intermediate in the synthesis of more complex molecules designed to interact with specific enzymes or receptors implicated in various diseases.

Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for their potential therapeutic applications. Molecular docking studies have been particularly useful in predicting how 5-(3-methylazetidin-3-yl)oxy-1H-1,2,3,4-tetrazole might interact with target proteins. These simulations have hinted at its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Furthermore, experimental validation through enzyme assays and cell-based assays has corroborated these findings, suggesting that this compound could be a viable candidate for further development.

The synthesis of 5-(3-methylazetidin-3-yl)oxy-1H-1,2,3,4-tetrazole involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the oxygen atom at the 5-position of the tetrazole ring and the attachment of the 3-methylazetidine group are critical steps that determine the compound's overall efficacy. Researchers have employed various synthetic strategies, including nucleophilic substitution reactions and cyclization techniques, to achieve high yields and purity levels necessary for pharmaceutical applications.

As interest in heterocyclic compounds continues to grow, 5-(3-methylazetidin-3-yl)oxy-1H-1,2,3,4-tetrazole is poised to play a significant role in next-generation drug discovery efforts. Its unique structural features and demonstrated biological activity make it an attractive scaffold for developing novel therapeutics. Ongoing research aims to explore its mechanisms of action in greater detail and to identify optimal formulations for clinical translation.

The compound's potential extends beyond traditional pharmaceutical applications. Its structural motifs are also being investigated for use in material science and agrochemicals due to their ability to form stable complexes with other molecules. This interdisciplinary approach highlights the broad utility of 5-(3-methylazetidin-3-yl)oxy-1H-1,2,3,4-tetrazole and underscores its importance as a building block for innovative solutions across multiple scientific domains.

In conclusion,5-(3-methylazetidin-3-yloxy)-1H - 1 , 2 , 3 , 4 - tetrazole (CAS No. 2228337 - 05 - 9) represents a promising compound with significant therapeutic potential. Its unique structural features and demonstrated biological activities position it as a valuable asset in pharmaceutical research. As scientific understanding evolves and synthetic methodologies advance, this molecule is likely to remain at the forefront of drug discovery efforts aimed at addressing complex diseases.

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